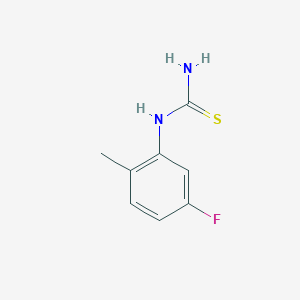

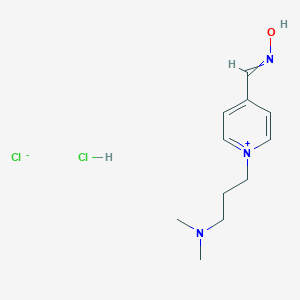

(5-Fluoro-2-methylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thioureas are a class of compounds that have garnered interest due to their wide range of applications, particularly in medicinal chemistry. They are known for their ability to form hydrogen bonds, which can activate substrates and facilitate various chemical reactions. The specific compound of interest, (5-Fluoro-2-methylphenyl)thiourea, is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyldiimidazole or other sulfur-containing reagents. For instance, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was achieved, and its structure was confirmed by single-crystal X-ray diffraction analysis . Similarly, the synthesis of various thiourea derivatives, including those with oxazolyl-phenyl fragments, was performed, and these compounds were evaluated for their antiviral properties . These methods could potentially be adapted for the synthesis of (5-Fluoro-2-methylphenyl)thiourea.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a 5-fluorouracil derivative was determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often acting as catalysts due to their hydrogen-bonding capabilities. Bifunctional thioureas with different substituents have been synthesized and their catalytic performance in Michael addition reactions has been compared, highlighting the influence of electronic effects on reaction outcomes . The reactivity of (5-Fluoro-2-methylphenyl)thiourea would likely be influenced by the presence of the fluorine atom and the methyl group, affecting its hydrogen-bonding interactions and overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic data provide information on the density and molecular volume, which are related to the physical properties of the compound . The presence of fluorine in the structure can affect the compound's lipophilicity and its interaction with biological systems, which is important for its potential use as a medicinal agent .

Wissenschaftliche Forschungsanwendungen

Chemosensing and Environmental Monitoring

(5-Fluoro-2-methylphenyl)thiourea derivatives are explored for their applications in chemosensing due to their nucleophilic S- and N- atoms, which enable inter- and intramolecular hydrogen bonding. These characteristics make them vital for detecting environmental pollutants. They have been utilized in designing highly sensitive and selective fluorimetric and colorimetric chemosensors. Such chemosensors are effective for detecting various anions (e.g., CN-, AcO-, F-, ClO-) and neutral analytes (e.g., ATP, DCP, Amlodipine) in biological, environmental, and agricultural samples, promising advancements in organic fluorescent and colorimetric sensors for diverse analytes (H. M. Al-Saidi & Sikandar Khan, 2022).

Coordination Chemistry and Medicinal Applications

Thiourea derivatives exhibit significant versatility, extending from coordination chemistry to medicinal applications. By coordinating with certain metal ions (e.g., Cu, Ag, Au), these derivatives enhance their activity in pharmaceutical chemistry. They have also been utilized as chemosensors, revealing their potential in detecting anions and cations in environmental and biological samples. This dual functionality underscores their importance in both medicinal chemistry and analytical applications, fostering the design of more effective therapeutic agents and diagnostic tools (Ezzat Khan et al., 2020).

Gold Leaching in Mining

Thiourea compounds, including (5-Fluoro-2-methylphenyl)thiourea derivatives, have been researched as alternative leaching agents to cyanide for gold extraction from ore. Their application aims to overcome the environmental and health issues associated with cyanide, though challenges regarding thiourea's stability and cost-effectiveness persist. Research focuses on optimizing conditions to enhance the efficiency of gold recovery, demonstrating thiourea's potential in creating more environmentally friendly mining practices (Jinshan Li & Jan D. Miller, 2006).

Anti-inflammatory Drug Development

Thiourea derivatives have been explored for their anti-inflammatory properties through computational drug design. Molecular docking studies show these compounds exhibit high binding potential to target proteins involved in inflammation, such as COX-1, COX-2, and 5-LOX. Such research underscores the potential of thiourea derivatives in developing more effective anti-inflammatory drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (M. Nikolic et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylphenyl)thiourea | |

CAS RN |

16822-86-9 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)